Acetylsalicylsalicylic acid

概述

描述

Acetylsalicylsalicylic acid, also known as this compound, is a derivative of salicylic acid. It is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly found in medications used to treat pain, fever, and inflammation, and it also has antithrombotic properties, making it useful in preventing blood clots .

准备方法

Synthetic Routes and Reaction Conditions

Acetylsalicylsalicylic acid is synthesized through an esterification reaction. The primary method involves treating salicylic acid with acetic anhydride in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction converts the hydroxyl group of salicylic acid into an ester, producing this compound and acetic acid as a by-product .

Reaction Conditions:

Reactants: Salicylic acid and acetic anhydride.

Catalyst: Sulfuric acid or phosphoric acid.

Temperature: 70-80°C.

Duration: 15 minutes.

Procedure:

- Place 3 grams of salicylic acid in a flask.

- Add 6 milliliters of acetic anhydride and 6-8 drops of phosphoric acid.

- Heat the mixture in a water bath at 70-80°C for 15 minutes.

- Add water dropwise to the hot mixture, then cool in an ice bath to crystallize the product.

- Filter the crystals and dry them to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity. The product is then purified through recrystallization and filtration techniques .

化学反应分析

Types of Reactions

Acetylsalicylsalicylic acid undergoes several types of chemical reactions, including hydrolysis, esterification, and reactions with amines.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form salicylic acid and acetic acid.

Esterification: It can react with alcohols to form esters.

Reactions with Amines: this compound reacts with amines to produce salicylamide derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Esterification: Alcohols, acid catalysts.

Reactions with Amines: Amines, neutral to basic pH conditions.

Major Products

Hydrolysis: Salicylic acid and acetic acid.

Esterification: Various esters depending on the alcohol used.

Reactions with Amines: Salicylamide derivatives.

科学研究应用

Cardiovascular Applications

Mechanism of Action

ASA primarily functions by inhibiting platelet aggregation through the irreversible acetylation of cyclooxygenase-1 (COX-1), leading to decreased thromboxane A2 production, which is crucial for platelet activation. This mechanism underlies its efficacy in reducing the risk of cardiovascular events, particularly in patients with a history of myocardial infarction or stroke .

Clinical Evidence

Numerous studies have validated ASA's role in cardiovascular prevention:

- A meta-analysis involving over 120,000 patients confirmed that ASA reduces the risk of non-fatal myocardial infarction by 22% compared to placebo .

- The ASCEND trial indicated that diabetic patients taking low-dose ASA experienced a significant reduction in serious cardiovascular events, despite an increase in bleeding risk .

Cancer Therapy

Anticancer Properties

Recent research has highlighted ASA's potential in oncology. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- ASA can induce apoptosis in colorectal cancer cells and has been associated with reduced incidence of colorectal cancer .

- Modifications of ASA have led to derivatives that exhibit enhanced water solubility and potency against cancer cells, such as glucose-ASA and NCX compounds .

Case Studies

Clinical trials have demonstrated that long-term ASA use is linked to decreased cancer mortality rates, particularly in colorectal cancer patients . Furthermore, its anti-inflammatory properties may contribute to its anticancer effects by reducing chronic inflammation, a known risk factor for cancer development .

Neuroprotective Effects

Alzheimer's Disease (AD)

Emerging evidence suggests that ASA may play a role in neuroprotection and the management of neurodegenerative diseases like Alzheimer's disease:

- Studies on APP/PS1 transgenic mice indicate that ASA can improve learning and memory impairments by modulating cell cycle dynamics and reducing neuronal apoptosis .

- It has also been shown to inhibit beta-amyloid toxicity and reduce inflammatory cytokine release, potentially mitigating AD progression .

Antimicrobial Activity

Broad-Spectrum Antibacterial Effects

Recent investigations have identified ASA derivatives as promising candidates for treating infections caused by multidrug-resistant bacteria:

- Compounds derived from ASA exhibit superior antibacterial activity compared to traditional antibiotics like ampicillin, particularly against Gram-negative bacteria .

- The incorporation of reactive functional groups into ASA derivatives enhances their efficacy against resistant bacterial strains .

Other Therapeutic Applications

Pain Management

ASA remains a cornerstone in managing mild to moderate pain conditions such as headaches, menstrual cramps, and osteoarthritis due to its anti-inflammatory properties .

COVID-19 Treatment Potential

During the COVID-19 pandemic, ASA has been explored for its potential benefits in managing inflammatory responses associated with severe cases of the disease, although more research is needed to establish definitive clinical guidelines .

Summary Table of Applications

| Application Area | Mechanism/Effect | Clinical Evidence/Notes |

|---|---|---|

| Cardiovascular Health | Inhibits platelet aggregation | Reduces risk of myocardial infarction and stroke |

| Cancer Therapy | Induces apoptosis; reduces inflammation | Linked to lower colorectal cancer incidence |

| Neuroprotection | Modulates cell cycle; reduces apoptosis | Potential benefits in Alzheimer's disease |

| Antimicrobial Activity | Enhanced antibacterial effects | Effective against multidrug-resistant bacteria |

| Pain Management | Anti-inflammatory action | Used for headaches, menstrual pain |

| COVID-19 Treatment Potential | Modulates inflammatory response | Under investigation; requires further study |

作用机制

Acetylsalicylsalicylic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By acetylating a serine residue in the active site of the COX enzymes, it irreversibly inhibits their activity. This leads to reduced production of pro-inflammatory prostaglandins and thromboxanes, resulting in decreased inflammation, pain, and fever, as well as reduced platelet aggregation .

相似化合物的比较

Acetylsalicylsalicylic acid is similar to other salicylate derivatives, such as salicylic acid, acetylsalicylic acid, and salicylsalicylic acid. it is unique in its structure and specific applications.

Salicylic Acid: A precursor to this compound, used primarily for its anti-inflammatory and keratolytic properties.

Acetylsalicylic Acid:

Salicylsalicylic Acid: Another derivative with similar anti-inflammatory properties but different pharmacokinetics

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.

生物活性

Acetylsalicylsalicylic acid, commonly known as aspirin, is a well-established non-steroidal anti-inflammatory drug (NSAID) with a wide range of biological activities. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and emerging research findings.

COX Inhibition

The primary mechanism by which this compound exerts its effects is through the acetylation of COX enzymes. This process leads to:

- Irreversible inhibition of COX-1 and COX-2 : This results in decreased production of thromboxane A2 (TxA2), which is crucial for platelet aggregation and vasoconstriction. Consequently, this compound is effective in preventing thrombotic events such as myocardial infarction and stroke .

- Modulation of inflammatory responses : By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thus alleviating pain and inflammation associated with various conditions .

Other Mechanisms

Recent studies have indicated additional mechanisms through which this compound may exert its biological effects:

- Antiviral Activity : this compound has shown potential antiviral properties against DNA and RNA viruses, suggesting a broader therapeutic application beyond its traditional uses .

- Impact on Platelet Function : The salicylate moiety inhibits the peroxidase step in the lipoxygenase pathway, affecting platelet function and potentially increasing thrombosis risk in certain patients .

Therapeutic Applications

This compound is widely used in clinical settings for various conditions:

Cardiovascular Disease

- Antithrombotic Therapy : It is recommended for patients at risk of cardiovascular events due to its ability to prevent platelet aggregation.

- Secondary Prevention : this compound is effective in reducing the risk of recurrent strokes and myocardial infarctions .

Anti-inflammatory and Analgesic Uses

- Pain Management : It is utilized for treating mild to moderate pain conditions, including arthritis and musculoskeletal disorders.

- Fever Reduction : this compound can also be used to reduce fever in various clinical scenarios.

Clinical Efficacy

- A study involving patients with cardiovascular disease demonstrated that this compound significantly reduced the incidence of recurrent thrombotic events compared to placebo .

- Research on its antiviral properties highlighted that this compound could inhibit human adenovirus replication, suggesting potential applications in viral infections .

Emerging Research

Recent investigations have focused on novel derivatives of this compound that enhance its biological activity:

These findings indicate that modifications to the this compound structure can lead to enhanced therapeutic profiles.

属性

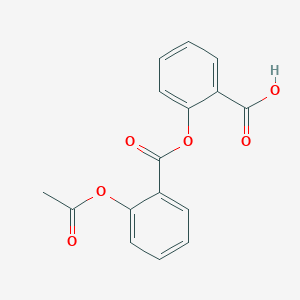

IUPAC Name |

2-(2-acetyloxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFKIFGAPZBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074977 | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-75-6 | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyphenyl o-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSALICYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。